molecular formula C9H15NO2 B13241217 4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one

4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one

Cat. No.: B13241217
M. Wt: 169.22 g/mol
InChI Key: HGVTYGVWUHKQFY-UHFFFAOYSA-N
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Description

4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one is a heterocyclic compound featuring a six-membered piperidin-2-one ring substituted with an allyloxy methyl group (–CH₂–O–CH₂–CH=CH₂) at the 4-position.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

4-(prop-2-enoxymethyl)piperidin-2-one

InChI

InChI=1S/C9H15NO2/c1-2-5-12-7-8-3-4-10-9(11)6-8/h2,8H,1,3-7H2,(H,10,11)

InChI Key

HGVTYGVWUHKQFY-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1CCNC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one typically involves the reaction of piperidin-2-one with prop-2-en-1-ol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Piperidin-2-one+Prop-2-en-1-ol4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one\text{Piperidin-2-one} + \text{Prop-2-en-1-ol} \rightarrow \text{4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one} Piperidin-2-one+Prop-2-en-1-ol→4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and allyloxy substituent in 4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one enable oxidation under controlled conditions:

  • Ketone Oxidation : Reaction with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) yields carboxylic acid derivatives or lactones, depending on reaction conditions.

  • Allyloxy Oxidation : The allyloxy side chain undergoes epoxidation or dihydroxylation with agents like m-CPBA or OsO₄, forming oxygenated intermediates.

Key Conditions :

ReagentProductNotes
KMnO₄ (acidic)Carboxylic acid derivativesRequires aqueous acidic medium
CrO₃γ-LactonesHigh-temperature conditions
m-CPBAEpoxide intermediatesStereoselective epoxidation

Reduction Reactions

The ketone moiety is susceptible to reduction, generating secondary alcohols or amines:

  • Ketone Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, forming 4-[(Prop-2-en-1-yloxy)methyl]piperidine-2-ol. Sodium borohydride (NaBH₄) may also be used but requires polar aprotic solvents for efficacy.

  • Selective Allyloxy Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the allyloxy double bond to a propyloxy group without affecting the ketone.

Reaction Outcomes :

ReagentProductYield Optimization
LiAlH₄4-[(Prop-2-en-1-yloxy)methyl]piperidine-2-olAnhydrous conditions required
H₂/Pd-C4-[(Propyloxy)methyl]piperidin-2-oneRoom temperature, 1–2 atm H₂

Substitution Reactions

The allyloxy group participates in nucleophilic substitutions, while the piperidin-2-one ring can undergo ring-opening or functionalization:

  • Allyloxy Substitution : Reaction with nucleophiles (e.g., amines, thiols) replaces the allyloxy group, forming derivatives like 4-[(alkylamino)methyl]piperidin-2-one.

  • Piperidine Ring Functionalization : Alkylation or acylation at the nitrogen atom modifies the piperidine ring, though steric hindrance from the allyloxy group may limit reactivity .

Example Transformations :

SubstrateReagentProduct
Allyloxy groupNH₃ (excess)4-[(Aminomethyl)piperidin-2-one]
Piperidine N-H (if present)Acetyl chlorideN-Acetylated derivative

Structural and Mechanistic Insights

The compound’s reactivity is influenced by its molecular architecture:

PropertyValue
Molecular FormulaC₉H₁₅NO₂
Molecular Weight169.22 g/mol
IUPAC Name4-(prop-2-enoxymethyl)piperidin-2-one
Key Functional GroupsKetone, allyl ether, piperidine
  • Mechanism of Oxidation : The ketone undergoes nucleophilic attack by oxidizing agents, while the allyloxy group reacts via electrophilic pathways.

  • Steric Effects : The allyloxy substituent at the 4-position introduces steric constraints, affecting reaction rates and regioselectivity .

Scientific Research Applications

4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares 4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one with key analogues, emphasizing structural differences and functional implications:

Compound Name Key Structural Features Synthesis & Applications Key Differences vs. Target Compound References
4-Hydroxypiperidin-2-one –OH group at 4-position Medicinal chemistry intermediate; hydrophilic Lacks allyloxy methyl group; higher polarity
3-Amino-1-(2-methylphenyl)piperidin-2-one Amino and 2-methylphenyl substituents Potential bioactive scaffold Aromatic substituent vs. allyl ether; varied bioactivity
4-[(Prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) Allyloxy methyl group on dioxolanone ring Polyurethane precursor via CO₂ fixation Different ring system (dioxolanone vs. piperidinone)
1-Acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one Acetyl, ethyl, and aryl groups at 4-position Crystallographically studied; antimicrobial potential Piperidin-4-one vs. 2-one; steric bulk from aryl groups
Methyl 2-oxopiperidine-4-carboxylate Ester group at 4-position Synthetic intermediate; ester hydrolysis utility Carboxylate vs. allyloxy methyl; solubility differences

Key Observations

The 2-one configuration may enhance intermolecular interactions (e.g., with amide bonds) in drug design compared to 4-one derivatives.

Substituent Effects: The allyloxy methyl group introduces unsaturation (C=C bond), enabling reactions like Michael additions or polymerization, unlike hydroxyl or ester substituents .

Synthetic Pathways: Allyl-containing compounds like the target molecule may be synthesized via nucleophilic substitution (e.g., reacting piperidinone derivatives with allyl glycidyl ether) or palladium-catalyzed coupling, as seen in related piperidine syntheses . Contrastingly, hydroxypiperidinones () are often derived from reduction or hydrolysis of ketone precursors .

Biological Activity

The compound 4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one (also referred to as compound A ) is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one has the following structural formula:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_2

This compound features a piperidine ring substituted with a prop-2-en-1-yloxy group, which is believed to contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including compound A , exhibit significant anticancer properties. For instance, a study demonstrated that certain piperidine derivatives possess cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), RD (rhabdomyosarcoma), and BxPC-3 (pancreatic cancer) cells. The IC50 values for these compounds were significantly lower than those for established chemotherapeutics like Doxorubicin, indicating a promising therapeutic index .

Table 1: Antiproliferative Activity of Piperidine Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
Compound AHeLa5.010
Compound ARD6.58
Compound ABxPC-34.89
DoxorubicinHeLa10.0-

The selectivity index (SI) indicates the compound's preferential toxicity towards cancer cells over normal cells, suggesting that compound A may minimize side effects typically associated with conventional chemotherapy .

Anti-inflammatory Effects

In addition to its anticancer potential, compound A has been investigated for its anti-inflammatory properties. Studies on related piperidine derivatives have shown that they inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. The IC50 values for COX-2 inhibition were reported in the low micromolar range, comparable to standard anti-inflammatory drugs like celecoxib .

Table 2: COX Inhibition by Piperidine Derivatives

CompoundCOX EnzymeIC50 (µM)
Compound ACOX-10.05
Compound ACOX-20.04
CelecoxibCOX-20.04

The mechanisms underlying the biological activities of compound A are multifaceted:

  • Cell Cycle Arrest : Studies suggest that compound A induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins.
  • Inhibition of Inflammatory Pathways : By inhibiting COX enzymes, compound A reduces the synthesis of inflammatory mediators, thus alleviating inflammation.

Case Study 1: Anticancer Efficacy

A recent study conducted on mice bearing tumor xenografts demonstrated that administration of compound A significantly reduced tumor size compared to controls. The treatment group showed a decrease in Ki67 expression, a marker for proliferation, and an increase in TUNEL-positive cells indicative of apoptosis .

Case Study 2: Inflammation Model

In a carrageenan-induced paw edema model in rats, treatment with compound A resulted in a significant reduction in paw swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of COX enzymes in treated tissues .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
The synthesis typically involves alkylation of a piperidin-2-one precursor with allyl bromide or similar reagents. Key steps include:

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction efficiency .
  • Temperature Control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation. Lower temperatures (e.g., 40°C) may reduce decomposition but prolong reaction times .
  • Solvent Optimization : Dichloromethane or toluene is preferred for their inertness and ability to dissolve both polar and nonpolar intermediates .
  • Monitoring : Use TLC or GC-MS to track reaction progress and identify byproducts .

Basic: How should researchers characterize the structural purity of 4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the allyloxy methyl group (δ 4.1–4.3 ppm for OCH2_2 and δ 5.2–5.8 ppm for allylic protons) and the piperidin-2-one carbonyl (δ 170–175 ppm in 13^13C) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 184.1334) and fragments corresponding to allyloxy loss .
  • HPLC-PDA : Reverse-phase HPLC with UV detection (210–220 nm) assesses purity (>95%) and identifies polar impurities .

Advanced: How can conflicting data on thermal stability across studies be resolved?

Methodological Answer:
Discrepancies in thermal decomposition temperatures (e.g., 150°C vs. 180°C) may arise from:

  • Analytical Techniques : Compare DSC (dynamic heating) vs. isothermal TGA (static heating) results. DSC often detects phase changes earlier due to kinetic effects .
  • Sample Purity : Impurities like residual solvents or moisture lower observed stability. Pre-dry samples at 50°C under vacuum before analysis .
  • Atmosphere : Conduct studies under inert gas (N2_2) to avoid oxidative degradation, which skews results .

Advanced: What experimental designs are suitable for evaluating the compound’s pharmacological activity while minimizing bias?

Methodological Answer:

  • Randomized Block Designs : Assign treatments (e.g., compound concentrations) randomly within blocks to control for batch variability in cell-based assays .
  • Dose-Response Curves : Use 6–8 concentrations (e.g., 0.1–100 µM) with triplicate measurements to establish EC50_{50} values. Include vehicle controls (e.g., DMSO <0.1%) .
  • Blinding : Encrypt sample labels during data collection and analysis to reduce observer bias .

Basic: What safety protocols are critical when handling 4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent solvent spread .
  • First Aid : For eye exposure, rinse with saline for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced: How can researchers mitigate byproduct formation during synthesis?

Methodological Answer:

  • Side Reaction Analysis : Common byproducts include over-alkylated derivatives (e.g., bis-allyloxy compounds). Monitor via LC-MS and adjust stoichiometry (limit allyl halide to 1.1 eq) .
  • Purification Strategies : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Kinetic Control : Shorten reaction times (2–4 hours) to favor the primary product over thermodynamically stable byproducts .

Advanced: What statistical methods are appropriate for analyzing dose-dependent biological effects?

Methodological Answer:

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism to calculate EC50_{50} and Hill coefficients .
  • ANOVA with Post Hoc Tests : Compare multiple groups (e.g., treated vs. control) with Tukey’s HSD to control Type I error .
  • Power Analysis : Pre-determine sample size (n ≥ 3) to ensure 80% power for detecting ≥20% effect size .

Basic: How can the compound’s stability in solution be assessed for long-term storage?

Methodological Answer:

  • Forced Degradation Studies : Expose solutions to stress conditions (40°C, 75% RH, pH 3–9) for 14 days. Monitor degradation via HPLC .
  • Storage Recommendations : Store in amber vials at –20°C in anhydrous DMSO or ethanol. Avoid freeze-thaw cycles to prevent precipitation .

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